molecular formula C9H12N2O2 B8105740 methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate

methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B8105740
M. Wt: 180.20 g/mol
InChI Key: OWNHWHHTDXYYED-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions[][4].

Major Products Formed

Scientific Research Applications

Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The compound’s interaction with various cellular pathways, including oxidative stress and inflammatory responses, further elucidates its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
  • 5-Methyl-1H-pyrazole
  • 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid

Uniqueness

Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and potential biological activities compared to other pyrazole derivatives .

Properties

IUPAC Name

methyl 5-cyclopropyl-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8(6-3-4-6)7(5-10-11)9(12)13-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNHWHHTDXYYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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